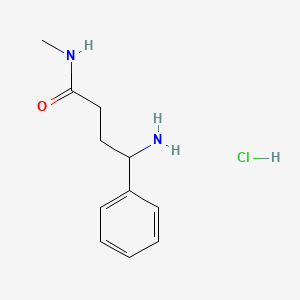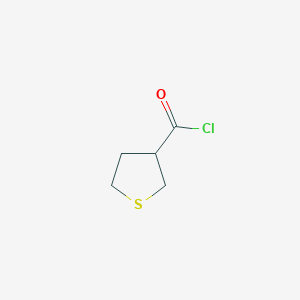
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a chlorocarbonyl functional group attached to a pyrrolidine ring. It is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The chlorocarbonyl group can be reduced to an aldehyde or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in solvents such as acetone or dichloromethane.
Major Products
Substitution: Amides, esters, or thioesters.
Reduction: Aldehydes or alcohols.
Oxidation: Pyrrolidone derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The molecular targets and pathways involved can vary depending on the specific enzyme or receptor being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl 2-(phenylthio)carbonyl)pyrrolidine-1-carboxylate
- 2-(N-tert-butoxycarbonylamino)pyridine
- 2-(N-tert-butoxycarbonylamino)-3-methylpyridine
Uniqueness
(S)-tert-butyl 1-(chlorocarbonyl)pyrrolidine-2-carboxylate is unique due to the presence of both a tert-butyl ester group and a chlorocarbonyl functional group, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in organic synthesis, particularly for the preparation of complex molecules with specific functional groups.
Eigenschaften
Molekularformel |
C10H16ClNO3 |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
tert-butyl (2S)-1-carbonochloridoylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-8(13)7-5-4-6-12(7)9(11)14/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
QIEZXSKAMVSVDP-ZETCQYMHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1C(=O)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


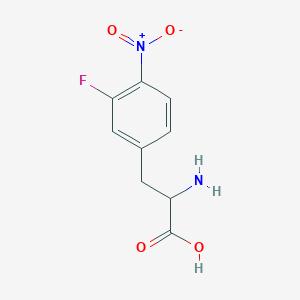


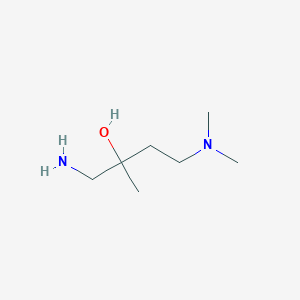
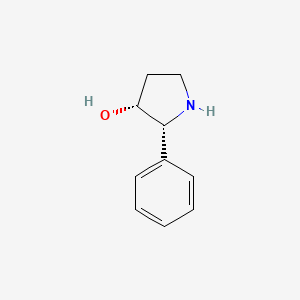

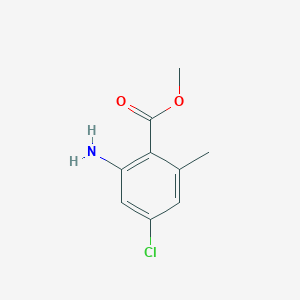
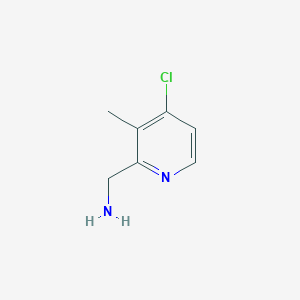
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
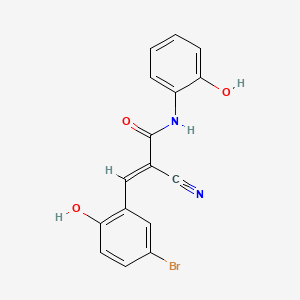

![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
